molecular formula C30H26ClN3O2S B11527373 3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide CAS No. 5777-72-0

3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B11527373
CAS No.: 5777-72-0
M. Wt: 528.1 g/mol
InChI Key: VCOVEVGPHUKGAD-UHFFFAOYSA-N
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Description

3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide is a biologically active small molecule recognized for its potent and selective inhibition of the Janus Kinase 2 (JAK2) enzyme. The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokines and growth factors to the nucleus, resulting in DNA transcription and cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of this pathway, particularly through mutations in JAK2, is implicated in the pathogenesis of various myeloproliferative neoplasms and hematological malignancies. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and effectively blocking its phosphorylation activity, thereby attenuating downstream STAT signaling. Its primary research value lies in its utility as a precise chemical tool to dissect the complex roles of JAK2 in cellular and disease models. Researchers employ this inhibitor to investigate the molecular mechanisms driving JAK2-dependent cancers, to explore its potential role in inflammatory and autoimmune conditions, and to evaluate its effects in combination with other therapeutic agents. Studies utilizing this compound contribute significantly to the understanding of signal transduction and aid in the preclinical validation of JAK2 as a high-value therapeutic target for oncological and immunological research.

Properties

CAS No.

5777-72-0

Molecular Formula

C30H26ClN3O2S

Molecular Weight

528.1 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-6-methyl-2-(4-methylbenzoyl)-N-(2-methylphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C30H26ClN3O2S/c1-16-12-14-19(15-13-16)27(35)28-26(32)25-24(20-9-5-6-10-21(20)31)23(18(3)33-30(25)37-28)29(36)34-22-11-7-4-8-17(22)2/h4-15,24,33H,32H2,1-3H3,(H,34,36)

InChI Key

VCOVEVGPHUKGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=C(C3C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5C)C)N

Origin of Product

United States

Biological Activity

The compound 3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide is a complex organic molecule belonging to the thienopyridine class. Its unique structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • A thieno[2,3-b]pyridine core which enhances its reactivity and biological interactions.
  • Multiple substituents such as amino, carbonyl, and chlorophenyl groups that contribute to its pharmacological properties.

Antiviral and Anticancer Properties

Compounds within the thienopyridine class have been documented to exhibit various biological activities, particularly antiviral and anticancer effects. For instance:

  • Thienopyridine derivatives have shown efficacy against viral infections like herpes simplex virus (HSV) and other pathogens .
  • The presence of multiple aromatic rings in this compound may facilitate interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The thienopyridine core can undergo electrophilic aromatic substitution due to the electron-rich nature of its substituents.
  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication through interference with viral enzymes .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted on various thienopyridine derivatives, highlighting the importance of specific substituents in enhancing biological activity. Key findings include:

  • Modifications at the C-5 position of the thiophene ring significantly affect binding affinity and functional activity .
  • Compounds with electron-withdrawing groups at strategic positions exhibited improved potency against cancer cell lines .

Case Study 1: Antiviral Activity

A study evaluating a series of thienopyridine derivatives demonstrated that certain compounds inhibited HSV replication effectively. The structural modifications similar to those found in our target compound enhanced antiviral activity significantly .

Case Study 2: Anticancer Efficacy

In vitro studies on multicellular spheroids indicated that compounds structurally related to our target showed promising anticancer properties. These findings suggest that further exploration of this compound could lead to novel cancer therapies .

Comparative Analysis

Compound NameStructure TypeBiological ActivityUnique Features
3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-...ThienopyridineAntiviral/AnticancerComplex substituent pattern
N-(4-chlorobenzyl)-7-methyl-4-oxo-thieno[2,3-b]pyridine...ThienopyridineAntiviralSpecific against herpes viruses
N-(2-chlorophenyl)-N-methyl-thieno[3,2-d]benzoxepine...BenzoxepineAnticancerUnique benzoxepine structure

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide exhibit significant anticancer activity. For instance, studies on related thienopyridines have shown cytotoxic effects against multiple cancer cell lines. The compound's structural complexity may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (µM)
MCF-727.7
T47-D39.2
MDA-MB 231Varies
NIH-3T3>100

This data suggests a selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

Anti-inflammatory Activity

In silico studies have indicated that the compound could act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests that further exploration into its anti-inflammatory properties could lead to the development of novel treatments for inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multistep reactions that incorporate various reagents and conditions to achieve the desired structural configuration. Characterization techniques such as NMR and LC-MS are essential for confirming the identity and purity of synthesized compounds.

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This highlights the potential for developing targeted cancer therapies based on similar scaffolds.
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of the compound to various biological targets. These studies can provide insights into how structural modifications might enhance biological activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

  • Synthetic Efficiency : Yields vary significantly based on substituents and reaction conditions. For example, compound 7h achieved 86% yield under optimized conditions (DMF, heating), while KuSaSch032 required harsher conditions (100°C, aqueous KOH) for a lower yield (42%) .
  • Melting points, where reported (e.g., 197°C for 7h), suggest high crystallinity, likely due to hydrogen bonding from the piperazino group .
  • Bioactivity: Only KuSaSch032 explicitly demonstrated antiplasmodial activity, highlighting the importance of the 3,6-diamino and 5-cyano substituents . The target compound’s 2-chlorophenyl and methyl groups could modulate target affinity, but empirical data are needed.

Spectral and Analytical Data

  • IR Spectroscopy: Cyano groups (e.g., in 7h and KuSaSch032) exhibit strong absorption near 2220 cm⁻¹, while carbonyl stretches (e.g., 1640–1630 cm⁻¹ in 7h) confirm the presence of carboxamide and ketone moieties .
  • Elemental Analysis: Compound 7h showed minor deviations in elemental composition (e.g., C: 62.50% vs. calc. 62.54%), typical for polyheterocyclic syntheses .

Preparation Methods

Multi-Step Synthesis via Thienopyridine Core Formation

The thieno[2,3-b]pyridine core is typically synthesized via cyclization reactions using malononitrile derivatives and ketones. A regioselective approach adapted from Patent WO2000043365A1 involves condensing malononitrile with acetone in the presence of β-alanine as a catalyst, followed by hydrolysis in concentrated sulfuric acid to yield intermediate carboxamides . For the target compound, substituting acetone with 2-chlorophenylacetone introduces the 2-chlorophenyl group at the 4-position. Subsequent Hofmann amide degradation using hypohalides (e.g., NaOCl/NaOH) converts the carboxamide to the 3-amino group .

Key Reaction Parameters:

  • Cyclization: Reflux in tert-butyl methyl ether (MTBE) with acetic acid (50–60°C, 48 hours).

  • Hydrolysis: Concentrated H₂SO₄ at 100°C for 6 hours.

  • Amination: NaOCl in excess NaOH at 0–5°C for 2 hours.

Oxidative Coupling and Functionalization

Oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, as demonstrated in ACS Omega (2021), provides a pathway to install the 4,7-dihydro structure . Treatment of the intermediate 30a–l with aqueous NaOCl in 1,4-dioxane or CH₂Cl₂ yields dimeric products (e.g., 31a–k ) via radical-mediated coupling. For the target molecule, this step is critical for introducing the dihydro moiety while preserving the 3-amino and carboxamide functionalities .

Optimized Conditions for Dimerization:

ParameterMethod A (1,4-Dioxane)Method B (CH₂Cl₂)
Solvent1,4-DioxaneCH₂Cl₂
NaOCl Concentration10% aqueous10% aqueous
CatalystNoneTEBAC
Yield37–55%43–64%

The choice of solvent significantly impacts regioselectivity, with CH₂Cl₂ favoring higher yields due to improved solubility of intermediates .

N-Acylation and Carboxamide Installation

The 2-[(4-methylphenyl)carbonyl] and 5-carboxamide groups are introduced via sequential acylation and amidation. A method from PMC (2022) employs Mannich reactions with formaldehyde and primary amines to functionalize the 1,4-dihydropyridine intermediate . Reacting the dihydrothienopyridine core with 4-methylbenzoyl chloride in anhydrous DMF installs the aryl carbonyl group, while treatment with 2-methylphenyl isocyanate forms the N-(2-methylphenyl)carboxamide .

Critical Considerations:

  • Acylation: Requires stoichiometric DMAP (4-dimethylaminopyridine) to activate the carbonyl.

  • Amidation: Conducted under nitrogen at −10°C to prevent hydrolysis of the isocyanate.

Final Cyclization and Purification

The last stage involves cyclizing the functionalized intermediate to form the 4,7-dihydrothieno[2,3-b]pyridine skeleton. A procedure detailed in PMC (2015) uses piperidine in ethanol to facilitate intramolecular cyclization, achieving yields of 68–84% after recrystallization . Flash chromatography (petroleum ether/EtOAc gradient) isolates the final product with >95% purity .

Purification Protocol:

  • Crude Precipitation: Cold water quench to remove unreacted reagents.

  • Column Chromatography: Silica gel with 30–100% EtOAc in petroleum ether.

  • Recrystallization: Ethanol/hexane (1:3) at −20°C.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary routes based on yield, scalability, and regioselectivity:

RouteKey StepsYield (%)RegioselectivityScalability
Thienopyridine CoreCyclization → Hydrolysis → Amination45–52HighModerate
Oxidative DimerizationNaOCl-mediated coupling43–64ModerateHigh
Mannich FunctionalizationAcylation → Amidation → Cyclization68–72HighLow

Route 3, while high-yielding, faces scalability challenges due to stringent temperature controls. Industrial applications may favor Route 2 for its compatibility with continuous flow reactors .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic chemistry, starting with the formation of the thieno[2,3-b]pyridine core. Key steps include:

  • Cyclization reactions to assemble the bicyclic scaffold, requiring precise temperature control (e.g., 80–120°C) and anhydrous solvents like THF or DMF .
  • Functional group introduction : Substituents like the 2-chlorophenyl and 4-methylphenylcarbonyl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Optimization : Design of Experiments (DoE) methodologies, such as factorial design, can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity . For example, a 3^3 factorial design may identify optimal reaction times and reagent stoichiometry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For instance, the methyl group on the pyridine ring typically appears as a singlet at δ ~2.1 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%. Gradient elution (e.g., 60–90% acetonitrile in water) resolves closely related impurities .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and computational models be resolved?

Discrepancies between X-ray crystallography data and computational (e.g., DFT) predictions often arise from:

  • Crystal packing effects : Intramolecular hydrogen bonds (e.g., N–H⋯O or C–H⋯π interactions) observed in crystallography may distort gas-phase computational geometries .
  • Dynamic effects : Molecular dynamics (MD) simulations can reconcile static crystallographic data with flexible conformations in solution .
  • Validation : Overlay experimental (XRD) and optimized (DFT) structures using software like Mercury or GaussView, focusing on dihedral angles and bond lengths .

Q. What strategies are effective for analyzing conflicting biological activity data across studies?

Contradictory results in assays (e.g., IC50 variability in kinase inhibition) may stem from:

  • Assay conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out false negatives/positives due to rapid degradation .
  • Structure-activity relationship (SAR) : Compare substituent effects systematically. For example, replacing the 2-chlorophenyl group with a 4-methoxyphenyl moiety may enhance solubility but reduce target affinity .

Q. How can computational methods predict binding modes and selectivity for this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with target proteins (e.g., kinases). Focus on key residues (e.g., hinge region Lys/Arg) and validate with mutagenesis data .
  • Free-energy calculations : Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) quantifies binding energy contributions, identifying critical hydrophobic or hydrogen-bonding interactions .
  • Selectivity profiling : Pharmacophore modeling against related targets (e.g., EGFR vs. HER2) can highlight structural features driving specificity .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester or amide bonds) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS. Low stability may necessitate prodrug strategies .

Methodological Considerations Table

Challenge Recommended Approach Key References
Synthesis optimizationDoE with response surface methodology (RSM) for parameter screening
Structural elucidationCombined XRD and DFT analysis with Hirshfeld surface mapping
Biological data reconciliationSAR studies with isosteric replacements and standardized assay protocols
Computational validationMD simulations + MM-PBSA for binding free energy

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